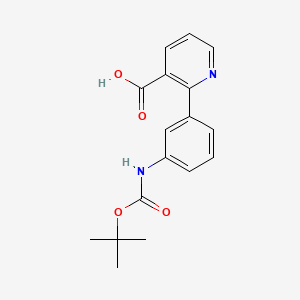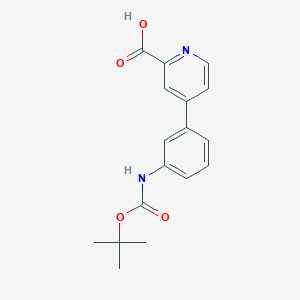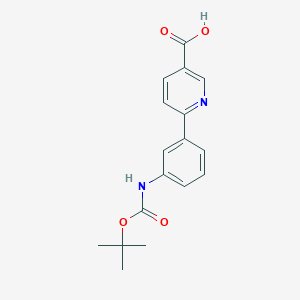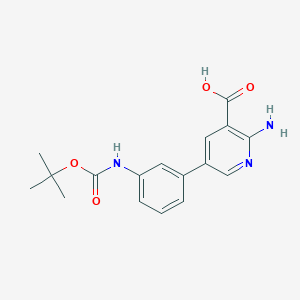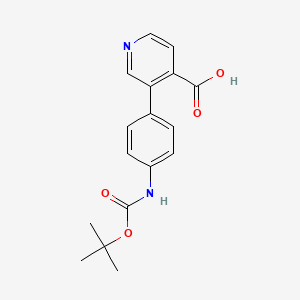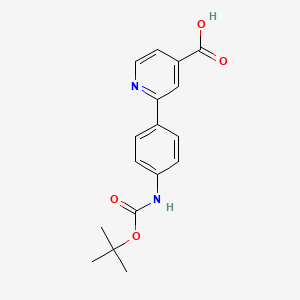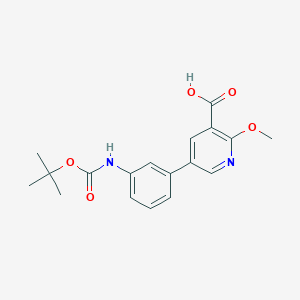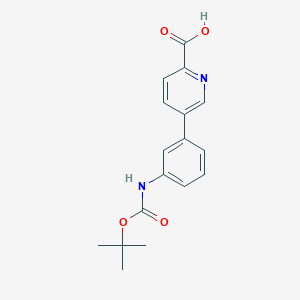
5-(3-BOC-Aminophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)picolinic acid, 95% (5-BAPA-95) is an organic compound that has been widely used in scientific research applications due to its unique properties. It is a substituted picolinic acid that has a tert-butoxycarbonyl (BOC) group at the para position of the aminophenyl ring. 5-BAPA-95 has been used in a variety of research fields such as biochemistry, physiology, pharmacology, and toxicology. This compound has also been used in various lab experiments due to its stability and high purity.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used in the study of the biochemical mechanisms of action of various drugs, enzymes, and hormones. It has also been used in the study of the physiological effects of drugs, hormones, and other bioactive molecules. In addition, 5-(3-BOC-Aminophenyl)picolinic acid, 95% has been used in the study of the toxicological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)picolinic acid, 95% is not fully understood. However, it is believed that the BOC group at the para position of the aminophenyl ring is responsible for the biological activity of the compound. The BOC group is thought to interact with various receptors and enzymes, resulting in changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and receptors, including phosphodiesterases, adenylate cyclases, and G-protein coupled receptors. In addition, it has been shown to modulate the activity of several hormones, including insulin, glucagon, and epinephrine. It has also been shown to affect the metabolism of several drugs, including opioids, benzodiazepines, and psychostimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-BOC-Aminophenyl)picolinic acid, 95% has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and has a high purity. This makes it ideal for use in experiments that require high accuracy. In addition, the compound has a low toxicity and is relatively non-toxic in comparison to other compounds. However, the compound has a limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-BOC-Aminophenyl)picolinic acid, 95%. One potential direction is the development of new drugs and therapies based on the compound. Another potential direction is the development of new analytical techniques for the detection and quantification of the compound in biological samples. Additionally, the compound could be used in the study of the biochemical and physiological effects of various drugs and hormones. Finally, the compound could be used in the study of the toxicological effects of various compounds.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)picolinic acid, 95% can be synthesized through a simple two-step process. The first step involves the reaction of 3-aminophenol with BOC anhydride in the presence of an acid catalyst. This reaction produces a BOC-protected aminophenol. The second step involves the reaction of the BOC-protected aminophenol with picolinic acid in the presence of a base catalyst. This reaction produces 5-(3-BOC-Aminophenyl)picolinic acid, 95% as the final product.
Propiedades
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQUPPRGFHXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

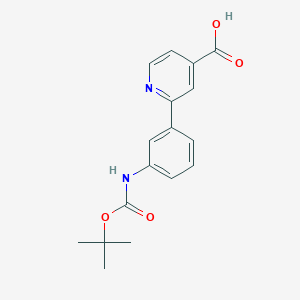
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
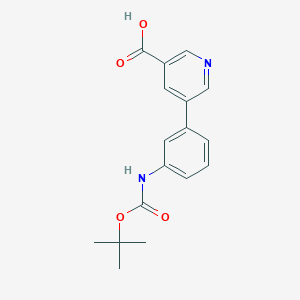
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
